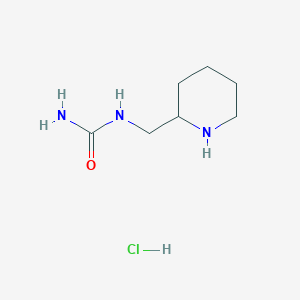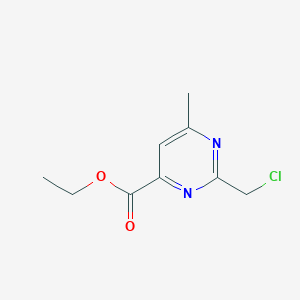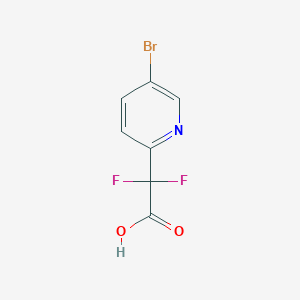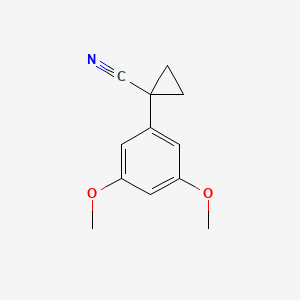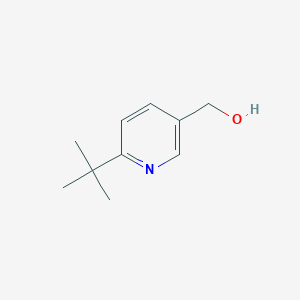
(6-Tert-butylpyridin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “(6-Tert-butylpyridin-3-yl)methanol” is C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 165.24 . It is an oil at room temperature .
Mechanism of Action
The exact mechanism of action of (6-Tert-butylpyridin-3-yl)methanol is still not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It is thought that this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus increasing its levels in the brain. This increase in acetylcholine levels is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter acetylcholine in the brain, which has a variety of effects on cognitive function. It has also been found to have an antidepressant effect and to reduce anxiety. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
(6-Tert-butylpyridin-3-yl)methanol has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that this compound has a short half-life in the body, which means that its effects will not last very long. This can be a limitation for some experiments.
Future Directions
There are a number of potential future directions for (6-Tert-butylpyridin-3-yl)methanol research. One potential direction is to investigate its effects on other neurotransmitters, such as serotonin and dopamine. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its potential use as an antidepressant or anti-anxiety medication. In addition, further research could be done to investigate the potential anti-inflammatory and antioxidant properties of this compound. Finally, further research could be done to investigate the potential applications of this compound in other areas, such as drug delivery and cancer therapy.
Scientific Research Applications
(6-Tert-butylpyridin-3-yl)methanol has been found to have a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been used to study the effects of the neurotransmitter dopamine on the brain. In addition, this compound has been used to study the effects of oxidative stress on cells, as it has been found to have antioxidant properties.
Safety and Hazards
properties
IUPAC Name |
(6-tert-butylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUJAWBFTVIVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)
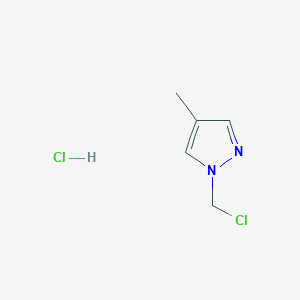
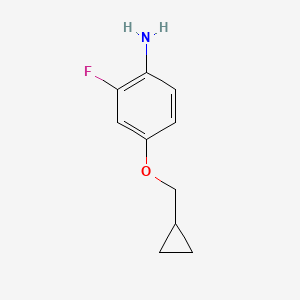
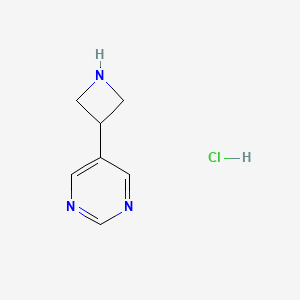
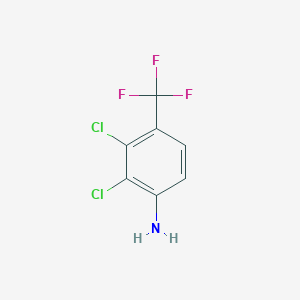
![2-[(2S)-oxolan-2-yl]acetic acid](/img/structure/B3376780.png)
